Product packaging for N-(3-methylbutan-2-yl)pyridin-2-amine(Cat. No.:CAS No. 111098-37-4)

N-(3-methylbutan-2-yl)pyridin-2-amine

Cat. No.: B185818
CAS No.: 111098-37-4
M. Wt: 164.25 g/mol
InChI Key: QJNLADYTFCDDJH-UHFFFAOYSA-N
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Description

N-(3-methylbutan-2-yl)pyridin-2-amine, also known as this compound, is a useful research compound. Its molecular formula is C10H16N2 and its molecular weight is 164.25 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N2 B185818 N-(3-methylbutan-2-yl)pyridin-2-amine CAS No. 111098-37-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

111098-37-4

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

N-(3-methylbutan-2-yl)pyridin-2-amine

InChI

InChI=1S/C10H16N2/c1-8(2)9(3)12-10-6-4-5-7-11-10/h4-9H,1-3H3,(H,11,12)

InChI Key

QJNLADYTFCDDJH-UHFFFAOYSA-N

SMILES

CC(C)C(C)NC1=CC=CC=N1

Canonical SMILES

CC(C)C(C)NC1=CC=CC=N1

Synonyms

N-(1,2-Dimethylpropyl)-2-pyridinamine

Origin of Product

United States

Significance of the Pyridin 2 Amine Scaffold in Contemporary Chemical Research

The pyridin-2-amine scaffold is a privileged structure in medicinal chemistry and materials science. nih.govrsc.org Its importance stems from its ability to engage in various non-covalent interactions, including hydrogen bonding and metal coordination, which are critical for molecular recognition and biological activity. rsc.org The nitrogen atom within the pyridine (B92270) ring and the exocyclic amino group can both act as hydrogen bond acceptors, while the N-H of the amino group can act as a hydrogen bond donor. This dual functionality allows pyridin-2-amine derivatives to bind to a wide range of biological targets.

In the realm of drug discovery, the pyridin-2-amine moiety is a key component in numerous therapeutic agents. wikipedia.org For instance, it forms the core of drugs like piroxicam, sulfapyridine, and tenoxicam. wikipedia.org The adaptability of the pyridin-2-amine scaffold allows for the development of inhibitors for various enzymes, including neuronal nitric oxide synthase (nNOS), which is a target for treating neurological disorders. nih.gov Furthermore, derivatives of 2-aminopyridine (B139424) have been investigated for their potential as anticancer agents and in the treatment of filarial infections. nih.govacs.org The structural versatility of this scaffold has led to its consistent incorporation into a wide array of drug candidates approved by the FDA. rsc.org

Beyond medicinal applications, the pyridin-2-amine framework is valuable in the synthesis of more complex heterocyclic systems. It serves as a precursor for the construction of fused ring systems like imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines, which are themselves important classes of compounds with diverse applications. sioc-journal.cn

Overview of N Substitution Patterns in Pyridin 2 Amines Within Academic Contexts

The N-substitution of pyridin-2-amines is a widely explored strategy in chemical research to generate molecular diversity and fine-tune the properties of the parent scaffold. The substituents introduced at the nitrogen atom can be broadly categorized, with each class offering distinct structural and electronic features.

Aryl substituents are commonly incorporated to introduce steric bulk, modulate electronic properties through resonance effects, and provide vectors for further functionalization. The synthesis of N-aryl-N-pyridinium amines has been a subject of study, providing access to secondary aryl alkyl amines. chemrxiv.orgacs.org

Alkyl groups, ranging from simple to complex branched structures, are another prevalent N-substitution pattern. N-alkylation can be achieved through various methods, including reactions with alkyl halides or alcohols. researchgate.netrsc.org The nature of the alkyl group can significantly influence the lipophilicity, steric hindrance, and ultimately the biological activity of the resulting molecule.

Furthermore, the nitrogen atom of pyridin-2-amine can be incorporated into more complex functional groups. For instance, it can be part of an amide linkage, as seen in N-[4-(4-chlorobenzyloxy)pyridin-2-yl]-2-(2,6-difluorophenyl)acetamide, a potent inhibitor of the SHIP2 enzyme. nih.gov It can also be part of a guanidine (B92328) group, as demonstrated in the synthesis of arylpyridin-2-yl guanidine derivatives as MSK1 inhibitors. mdpi.com

Recent advancements have also focused on the site-selective functionalization of pyridines through the use of N-functionalized pyridinium (B92312) salts, which act as radical precursors under visible light conditions. acs.org This approach allows for precise modifications at the C2 and C4 positions of the pyridine (B92270) ring.

Contextualization of N 3 Methylbutan 2 Yl Pyridin 2 Amine Within N Alkylpyridin 2 Amines

Established Synthetic Pathways for N-Alkylpyridin-2-amines

The construction of the N-alkylpyridin-2-amine scaffold can be approached through several reliable synthetic strategies. These methods generally involve either the formation of the C-N bond between a pre-formed pyridine ring and an alkyl amine or the construction of the pyridine ring itself with the desired N-alkylation in place.

Nucleophilic Substitution Approaches

Direct N-alkylation of 2-aminopyridine with an appropriate alkyl halide represents a classical and straightforward approach to synthesizing N-alkylpyridin-2-amines. wikipedia.orglibretexts.org This reaction proceeds via a nucleophilic aliphatic substitution mechanism, where the lone pair of electrons on the nitrogen atom of 2-aminopyridine attacks the electrophilic carbon of the alkyl halide. ucalgary.ca

However, this method is often complicated by polyalkylation. masterorganicchemistry.com The product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine, leading to further reaction with the alkyl halide to form a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. libretexts.orgmasterorganicchemistry.com To circumvent this, reaction conditions must be carefully controlled, often utilizing an excess of the starting amine to favor mono-alkylation. ucalgary.ca

Alternative strategies to achieve selective mono-alkylation include the use of reductive amination, where an aldehyde or ketone is reacted with 2-aminopyridine in the presence of a reducing agent. researchgate.net For instance, the reaction of 2-aminopyridine with a carboxylic acid and sodium borohydride (B1222165) provides a facile route to the corresponding alkylaminopyridine under mild conditions. researchgate.net

The Gabriel synthesis offers another pathway, utilizing phthalimide (B116566) as an ammonia (B1221849) surrogate to avoid over-alkylation. libretexts.org The phthalimide anion acts as a nucleophile, reacting with an alkyl halide. Subsequent hydrolysis or hydrazinolysis of the resulting N-alkylphthalimide yields the primary amine. While effective for producing primary amines, this method is less direct for secondary amines like this compound. libretexts.org

A milder, catalyst-free method involves the reaction of a dihydrothiazolopyridinium salt, derived from 2-mercaptopyridine (B119420) and 1,2-dibromoethane, with primary or secondary amines. nih.gov This approach offers regioselective C(2)-N bond formation under mild conditions, often requiring only warming to 50 °C in DMSO or neat amine. nih.gov

Table 1: Comparison of Nucleophilic Substitution Methods for N-Alkylpyridin-2-amine Synthesis

MethodReagentsAdvantagesDisadvantages
Direct Alkylation 2-Aminopyridine, Alkyl HalideSimple, directProne to over-alkylation libretexts.orgmasterorganicchemistry.com
Reductive Amination 2-Aminopyridine, Aldehyde/Ketone, Reducing AgentGood for mono-alkylation, mild conditions researchgate.netRequires specific carbonyl compounds
Gabriel Synthesis Phthalimide, Alkyl Halide, Hydrazine/BaseAvoids over-alkylationIndirect for secondary amines libretexts.org
Dihydrothiazolopyridinium Salt Method Dihydrothiazolopyridinium Salt, AmineMild, catalyst-free, regioselective nih.govRequires preparation of the pyridinium (B92312) salt

Transition Metal-Catalyzed Amination Protocols

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of N-alkylpyridin-2-amines, offering high efficiency and broad substrate scope. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent example. nih.govnih.gov This reaction typically involves the coupling of a 2-halopyridine with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphines often providing the best results.

Copper-catalyzed Ullmann-type amination reactions also provide a viable route to N-alkylpyridin-2-amines. dicp.ac.cn While historically requiring harsh reaction conditions, modern advancements have led to milder and more efficient protocols.

Ruthenium and other transition metals have also been employed in catalytic amination reactions. dicp.ac.cnresearchgate.net For example, ruthenium(II) complexes have been shown to catalyze the N-monoalkylation of aromatic amines with alcohols through a "borrowing hydrogen" strategy. researchgate.netresearchgate.net This environmentally friendly approach generates water as the only byproduct.

Table 2: Overview of Transition Metal-Catalyzed Amination Reactions

Catalyst SystemSubstratesKey Features
Palladium/Phosphine Ligand 2-Halopyridine, AmineHigh efficiency, broad scope (Buchwald-Hartwig) nih.govnih.gov
Copper 2-Halopyridine, AmineAlternative to palladium (Ullmann-type) dicp.ac.cn
Ruthenium(II) 2-Aminopyridine, Alcohol"Borrowing hydrogen" strategy, environmentally friendly researchgate.netresearchgate.net

Base-Promoted Cascade Reactions for 2-Aminopyridine Formation

Innovative cascade reactions offer efficient and atom-economical routes to highly substituted 2-aminopyridines. One such method involves a base-promoted cascade reaction of N-propargylic β-enaminones with formamides. dicp.ac.cnacs.orgacs.org In this process, N-substituted formamides act as nucleophiles, reacting with an in-situ generated 1,4-oxazepine (B8637140) intermediate. A spontaneous N-deformylation then yields the desired 2-aminopyridine. acs.org This reaction proceeds at room temperature with sodium hydroxide (B78521) as the sole additive and is environmentally friendly, producing only water and sodium formate (B1220265) as byproducts. dicp.ac.cnacs.org

The proposed mechanism involves the initial base-promoted cyclization of the N-propargylic β-enaminone to form a 1,4-oxazepine intermediate. acs.org This is followed by isomerization to an epoxide, nucleophilic addition of the formamide, aromatization, and finally N-deformylation to afford the 2-aminopyridine product. acs.org

Another multicomponent reaction for the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives utilizes enaminones, malononitrile, and a primary amine under solvent-free conditions. nih.gov The proposed mechanism involves a Knoevenagel condensation between the enaminone and malononitrile, followed by reaction with the primary amine and subsequent cyclization and aromatization. nih.gov

Condensation Reactions Involving Aminopyridines

Condensation reactions provide another avenue for the synthesis of derivatives of 2-aminopyridine. For instance, 2-aminopyridine can react with aldehydes and ketones to form imines or participate in more complex multicomponent reactions. An unexpected condensation product was observed when 2-aminopyridine reacted with 1,3-dimethylbarbituric acid or barbituric acid in DMF, resembling a Mannich-type reaction. scielo.org.mxscielo.org.mx

The condensation of 2-aminopyridine, an aldehyde (like 4-chlorobenzaldehyde), and an isocyanide (such as cyclohexylisocyanide) in the presence of a catalyst like zinc chloride on silica (B1680970) can lead to the formation of imidazo[1,2-a]pyridines. researchgate.net Similarly, the reaction of pyridine-2-carbaldehyde with aminoacetaldehyde dimethyl acetal (B89532) can lead to the formation of complex diquaternary salts. rsc.org

Enantioselective Synthesis of Chiral N-Alkylpyridin-2-amines

The synthesis of enantiomerically pure chiral amines is of paramount importance in medicinal chemistry, as the biological activity of a molecule can be highly dependent on its stereochemistry. nih.gov The development of enantioselective methods for the synthesis of chiral N-alkylpyridin-2-amines, where the stereocenter is on the alkyl substituent, presents a significant synthetic challenge.

Chirality Transfer Mechanisms in N-Alkylpyridinium Salts

One emerging strategy for the synthesis of chiral amines involves the use of chiral N-alkylpyridinium salts. researchgate.netrsc.orgdigitellinc.com These salts can serve as versatile synthetic intermediates. Recent research has demonstrated the utility of N-aminopyridinium salts as ammonia surrogates, enabling the selective synthesis of secondary amines. nih.govchemrxiv.org This approach involves a Chan-Lam coupling of an aryl boronic acid with an N-aminopyridinium salt, followed by alkylation of the resulting highly nucleophilic pyridinium ylide and subsequent reductive cleavage of the N-N bond. nih.govchemrxiv.org This method overcomes the classic problem of over-alkylation. nih.gov

The development of chiral phase-transfer catalysts, including chiral quaternary phosphonium (B103445) salts, offers a promising avenue for enantioselective transformations. rsc.org While much of the work has focused on ammonium salts, the principles can be extended to phosphonium salts for asymmetric synthesis.

Furthermore, cooperative cation-binding catalysis has been shown to be an effective method for synthesizing chiral allylic amines with high enantioselectivity. nih.gov This strategy utilizes a chiral oligoethylene glycol and a fluoride (B91410) source to promote the asymmetric aza-Henry-like reaction of nitroalkenes with imine precursors. nih.gov

For the specific enantioselective synthesis of this compound, a potential approach could involve the asymmetric hydrogenation of a suitable prochiral imine precursor. Transition metal catalysts, particularly those based on iridium and rhodium with chiral phosphine ligands, have shown great success in the asymmetric hydrogenation of imines to produce chiral amines. nih.gov The challenge lies in designing a substrate and catalyst system that provides high enantioselectivity for the specific branched alkyl group.

Another strategy could involve the deaminative reductive methylation of alkylpyridinium salts. nih.gov This nickel-catalyzed method allows for the transformation of an amino group into a methyl group via a Katritzky pyridinium salt intermediate, and it has shown broad functional group tolerance. nih.gov Adapting this methodology to introduce the chiral 3-methylbutan-2-yl group enantioselectively would be a significant advancement.

Phosphite-Mediated Stereoretentive C–H Alkylation Strategies for Chiral Pyridines

A significant advancement in the synthesis of chiral 2-alkylpyridines involves the phosphite-mediated stereoretentive C–H alkylation of N-alkylpyridinium salts. This method provides a direct route to chiral pyridines from readily available chiral primary amines with a high degree of stereochemical control. The reaction proceeds through an intramolecular N-to-C alkyl migration, a process that has been shown to be highly efficient for the synthesis of complex chiral structures.

The mechanism of this transformation involves the activation of an N-alkylpyridinium salt, derived from a chiral primary amine, by a nucleophilic phosphite (B83602) catalyst. This is followed by a base-mediated nih.govwikipedia.org-aza-Wittig rearrangement. The final step is the dissociation of the catalyst, which leads to the formation of the C-2 alkylated pyridine while retaining the stereochemistry of the migrating alkyl group. Both experimental and theoretical studies support this unprecedented aza-Wittig rearrangement–rearomatization sequence.

A key advantage of this methodology is the development of a catalytic enantioselective version. Starting from a racemic N-alkylpyridinium salt, the use of a chiral phosphite catalyst can induce high enantioselectivity, providing access to either enantiomer of the desired chiral alkylpyridine. This approach is particularly valuable as it allows for the creation of tertiary and quaternary stereogenic centers, which are prevalent in many bioactive natural products and pharmaceuticals.

Table 1: Phosphite-Mediated Stereoretentive C–H Alkylation of N-Alkylpyridinium Salts

Entry Chiral Amine Precursor Phosphite Catalyst Base Solvent Yield (%) Enantiomeric Excess (ee %)
1 (S)-1-phenylethanamine P(OPh)₃ K₂CO₃ MeCN 85 92
2 (R)-1-cyclohexylethanamine P(OEt)₃ DBU THF 78 88
3 (S)-1-(naphthalen-1-yl)ethanamine Chiral Phosphite A NaH Dioxane 65 95 (R)

Note: Data is illustrative and compiled from representative findings in the field.

Application of Chiral Auxiliaries and Organocatalysts

The use of chiral auxiliaries is a well-established and reliable strategy for controlling stereochemistry in asymmetric synthesis. wikipedia.orgresearchgate.net In the context of synthesizing derivatives of this compound, chiral auxiliaries can be temporarily incorporated to direct the stereochemical outcome of a key bond-forming reaction. wikipedia.org Evans-type oxazolidinone auxiliaries, for example, are widely used for stereoselective alkylation reactions. rsc.orgresearchgate.net By attaching such an auxiliary to a pyridine precursor, the steric hindrance provided by the auxiliary can guide the introduction of the 3-methylbutan-2-yl group or other substituents with high diastereoselectivity. Subsequent removal of the auxiliary reveals the desired enantiomerically enriched product. wikipedia.org

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. nih.gov Various classes of organocatalysts have been successfully employed in the synthesis of chiral pyridines and their precursors.

Helical-Chiral Pyridines: These catalysts have demonstrated high enantioselectivity in a range of transformations, including Friedel-Crafts alkylations. nih.gov

N-Heterocyclic Carbenes (NHCs): NHCs have been utilized in the asymmetric synthesis of chiral pyrazolo[3,4-b]pyridin-6-ones through [3+3] annulation reactions. rsc.org

Brønsted Bases: Ureidoaminal-derived Brønsted bases have been shown to be effective in promoting the Michael addition to nitroolefins, leading to the formation of chiral pyrrolodiketopiperazines with high stereochemical control. acs.orgnih.gov

Squaramides: These hydrogen-bonding catalysts have been used in cascade reactions to produce enantiomerically enriched dihydropyrido[1,2-a]indoles. nih.gov

Dithiophosphoric Acids: These have been identified as versatile organocatalysts capable of facilitating the photochemical functionalization of pyridines with radicals. acs.org

These organocatalytic methods provide diverse and powerful strategies for accessing chiral building blocks that can be further elaborated to yield this compound and its derivatives.

Catalytic Asymmetric Approaches in Dihydropyridine Synthesis

The catalytic asymmetric synthesis of dihydropyridines represents a key strategy for accessing precursors to chiral piperidines and other saturated nitrogen heterocycles. nih.gov The asymmetric hydrogenation of pyridinium salts is a particularly effective method. acs.org By activating the pyridine ring through N-benzylation, for instance, subsequent iridium-catalyzed asymmetric hydrogenation can furnish a wide variety of chiral piperidines with high yields and enantioselectivities. acs.org

Another powerful approach is the use of bifunctional catalysts. For example, organoammonium salts composed of a Brønsted acid and a chiral thiourea (B124793) can promote the enantioselective Michael addition of β-keto esters and α,β-unsaturated aldehydes in the presence of a primary amine to afford functionalized 1,4-dihydropyridines. A notable feature of this system is the ability to access both enantiomers of the product by simply changing the Brønsted acid component while using the same chiral thiourea.

The kinetic resolution of N-alkoxy amines via titanium-catalyzed chemo- and enantioselective oxygenation also presents a viable, albeit different, strategy for obtaining chiral amine derivatives that could be precursors or analogues. nih.gov

Table 2: Catalytic Asymmetric Synthesis of Chiral Dihydropyridine Derivatives

Entry Pyridine Substrate Catalyst System Reaction Type Yield (%) Enantiomeric Excess (ee %)
1 N-Benzyl-3-methylpyridinium bromide [Ir(COD)Cl]₂ / (S)-P-Phos Asymmetric Hydrogenation 95 98
2 Pyridine, Benzaldehyde, Ethyl acetoacetate Chiral Thiourea / HBF₄ One-Pot Annulation 82 93 (R)
3 Pyridine, Benzaldehyde, Ethyl acetoacetate Chiral Thiourea / DFA One-Pot Annulation 85 91 (S)

Note: Data is illustrative and compiled from representative findings in the field. P-Phos and DFA are specific ligands/reagents used in these reactions.

Regioselective and Stereoselective Derivatization Strategies of the Pyridine Nucleus and Alkyl Moiety

Further functionalization of the this compound scaffold can lead to a diverse range of derivatives with potentially interesting properties. This requires methodologies for the regioselective and stereoselective modification of both the pyridine ring and the chiral alkyl side chain.

Derivatization of the Pyridine Nucleus:

The inherent reactivity of the pyridine ring can be harnessed for selective functionalization. The nitrogen atom directs electrophilic attack to the 3- and 5-positions and nucleophilic/radical attack to the 2-, 4-, and 6-positions.

C-4 Alkylation: A significant challenge in pyridine chemistry is the selective functionalization at the C-4 position. One successful strategy involves the use of a maleate-derived blocking group. This group temporarily occupies the 2- and 6-positions, thereby directing Minisci-type decarboxylative alkylation exclusively to the C-4 position. nih.gov

C-2 Amination: The regioselective introduction of an amino group at the C-2 position of polychloropyrimidines has been achieved using palladium-catalyzed amination or through non-catalyzed SNAr reactions, depending on the nucleophilicity of the amine. nih.gov Similar principles can be applied to substituted pyridines. The synthesis of 2-amino- and 2-aminomethylated pyridine derivatives can also be achieved through various ring transformation reactions or Mannich-type reactions. researchgate.netnih.gov

C-3 Functionalization: The synthesis of 3-fluoro-2-aminopyridine derivatives has been accomplished using N-azinylpyridinium N-aminides as intermediates. acs.org

Derivatization of the Alkyl Moiety:

The chiral 3-methylbutan-2-yl group can also be a site for further stereoselective modifications.

Allylic Substitution: Chiral secondary alkylcopper reagents, prepared with retention of configuration from the corresponding alkyl iodides, can undergo highly regioselective and stereoselective allylic substitutions. nih.gov By reacting the copper reagent derived from the chiral alkyl group with allylic bromides or phosphates, new C-C bonds can be formed with excellent control over the stereochemistry. The use of additives like ZnCl₂ can switch the regioselectivity between SN2 and SN2' pathways, allowing for the creation of adjacent stereocenters with high diastereoselectivity. nih.gov

These advanced synthetic strategies provide a robust toolbox for the preparation of this compound and a wide array of its derivatives in an enantiomerically pure form. The ability to control stereochemistry and regiochemistry with such high precision is essential for the systematic exploration of the chemical space around this important chiral scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Techniques)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons, the amine (N-H) proton, and the protons of the 3-methylbutan-2-yl group. The amine proton (N-H) typically appears as a broad signal, with a chemical shift that can vary based on solvent and concentration, generally expected in the δ 0.5-5.0 ppm range for aliphatic amines. ntu.edu.sglibretexts.org The protons on the carbon adjacent to the nitrogen (the α-protons) are deshielded and appear at higher chemical shifts (δ 2.2-2.9 ppm) compared to other aliphatic protons. ntu.edu.sg The four protons of the pyridine ring would appear in the aromatic region (typically δ 6.5-8.5 ppm), with their specific shifts and coupling patterns dictated by the electron-donating amino substituent.

¹³C NMR Spectroscopy: The molecule possesses ten chemically non-equivalent carbon atoms, and thus ten distinct signals are expected in the ¹³C NMR spectrum. The carbon atoms of the pyridine ring will resonate in the downfield region typical for aromatic carbons, while the five aliphatic carbons of the 3-methylbutan-2-yl group will appear in the upfield region. Carbons directly attached to the nitrogen atom are deshielded and typically resonate in the δ 30-60 ppm range. ntu.edu.sglibretexts.org

2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) would establish the coupling relationships between adjacent protons, for instance, confirming the connectivity within the 3-methylbutan-2-yl fragment. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be used to correlate the proton signals with their directly attached carbons and with carbons two to three bonds away, respectively. This would allow for the unambiguous assignment of all proton and carbon signals, confirming the full molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted chemical shifts (δ) are in ppm. Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad.

PositionAtom TypePredicted ¹H NMR (δ, multiplicity, integration)Predicted ¹³C NMR (δ)Rationale
Pyridine C2C-~158-162Carbon attached to two nitrogen atoms, highly deshielded.
Pyridine C3CH~6.5-6.7 (d, 1H)~108-112Ortho to electron-donating amino group, shielded.
Pyridine C4CH~7.4-7.6 (t, 1H)~137-140Para to amino group, complex electronic effects.
Pyridine C5CH~6.6-6.8 (d, 1H)~113-117Meta to amino group.
Pyridine C6CH~8.0-8.2 (d, 1H)~147-150Ortho to ring nitrogen, deshielded.
NHNH~4.5-5.5 (br s, 1H)-Labile proton, broad signal, D₂O exchangeable. ntu.edu.sg
Alkyl C2'CH~3.8-4.2 (m, 1H)~50-55α-carbon attached to nitrogen, deshielded. ntu.edu.sg
Alkyl C3'CH~1.8-2.1 (m, 1H)~30-35β-carbon, adjacent to two methyl groups.
Alkyl C1'CH₃~1.2-1.4 (d, 3H)~18-22Methyl group adjacent to a methine.
Alkyl C4' & C4''CH₃~0.9-1.1 (d, 6H)~19-23Two diastereotopic methyl groups of the isopropyl moiety.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy probes the bonding structure of a molecule by measuring the absorption of energy corresponding to molecular vibrations. Infrared (IR) and Raman spectroscopy provide complementary information.

Infrared (IR) Spectroscopy: For a secondary amine like this compound, the IR spectrum is expected to show a single, characteristic N-H stretching vibration in the region of 3350-3310 cm⁻¹. orgchemboulder.comorgchemboulder.com This distinguishes it from primary amines, which show two N-H stretching bands. orgchemboulder.comspectroscopyonline.com Other expected absorptions include C-H stretching vibrations for the aromatic pyridine ring (above 3000 cm⁻¹) and the aliphatic alkyl group (below 3000 cm⁻¹). The C=C and C=N stretching vibrations of the pyridine ring typically appear in the 1625-1400 cm⁻¹ region. researchgate.netacs.org The C-N stretching vibration for an aromatic amine is expected to be strong and fall within the 1335-1250 cm⁻¹ range. orgchemboulder.comorgchemboulder.com A broad N-H wagging band may also be observed between 910-665 cm⁻¹. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum, providing a clear fingerprint for the aromatic portion of the molecule.

Table 2: Expected Vibrational Modes for this compound Frequencies are given in wavenumbers (cm⁻¹). Intensities are approximate (s = strong, m = medium, w = weak, br = broad).

Vibrational ModeExpected Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman IntensityReference
N-H Stretch3350 - 3310m-wm-w orgchemboulder.comorgchemboulder.com
Aromatic C-H Stretch3100 - 3000ms acs.org
Aliphatic C-H Stretch2970 - 2850ss acs.org
Pyridine Ring (C=C, C=N) Stretch1625 - 1400s-ms-m researchgate.net
Aromatic C-N Stretch1335 - 1250sm orgchemboulder.com
Aliphatic C-N Stretch1250 - 1020m-ww orgchemboulder.com
N-H Wag910 - 665m, brw orgchemboulder.comspectroscopyonline.com

Electronic Absorption Spectroscopy (UV-Vis)

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption bands are primarily due to the 2-aminopyridine chromophore. Aromatic systems like pyridine typically exhibit strong absorptions corresponding to π → π* transitions. For 2-aminopyridine, these transitions are often observed in the 250-320 nm range. edinst.com The presence of the nitrogen lone pairs (on both the ring and the amino group) also allows for n → π* transitions, which are generally weaker and may appear as shoulders on the more intense π → π* bands. The exact position and intensity of these bands can be influenced by the solvent polarity.

High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HR-MS) is a powerful technique used to determine the elemental composition of a molecule with very high accuracy. The molecular formula for this compound is C₁₀H₁₆N₂. bldpharm.com HR-MS measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique elemental formula.

The theoretical exact mass (monoisotopic mass) for the neutral molecule [M] is 164.131348 u. In a typical ESI-HRMS experiment, the compound would be observed as the protonated molecule [M+H]⁺.

Molecular Formula: C₁₀H₁₆N₂

Calculated Exact Mass of [M+H]⁺ (C₁₀H₁₇N₂⁺): 165.138623 u

An experimental HR-MS measurement yielding a mass value within a few parts per million (ppm) of this calculated value would provide strong evidence to confirm the molecular formula C₁₀H₁₆N₂. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Single Crystal X-Ray Diffraction (SC-XRD) for Solid-State Molecular Conformation and Crystal Packing

Single Crystal X-Ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been reported in the searched literature, analysis of similar structures, such as 3-((5-methylpyridin-2-yl) amino)-1-phenylpropan-1-one, provides insight into the information that would be obtained. researchgate.net

An SC-XRD analysis would reveal:

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles, defining the conformation of the flexible 3-methylbutan-2-yl group relative to the planar pyridine ring.

Crystal Packing: How individual molecules arrange themselves in the crystal lattice.

Table 3: Representative Crystallographic Data Obtainable from SC-XRD This table is a hypothetical representation based on data for similar structures.

ParameterExample Data TypeInformation Provided
Crystal Systeme.g., MonoclinicBasic crystal symmetry.
Space Groupe.g., P2₁/cSymmetry elements within the unit cell.
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)Size and shape of the repeating lattice unit.
Selected Bond Lengths (Å)e.g., C-N, C-C, N-HPrecise distances between bonded atoms.
Selected Bond Angles (°)e.g., C-N-C, C-C-CAngles formed by three connected atoms.
Hydrogen Bond (Å, °)e.g., N-H···N (D-H, H···A, D···A)Geometry of key intermolecular interactions.

Computational and Theoretical Investigations of N 3 Methylbutan 2 Yl Pyridin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties of a molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is particularly effective for determining the ground-state properties by calculating the electron density rather than the complex many-electron wavefunction. DFT methods, such as B3LYP, are frequently used to optimize molecular geometries and predict thermodynamic parameters. nih.govscirp.org

For N-(3-methylbutan-2-yl)pyridin-2-amine, a DFT calculation with a suitable basis set (e.g., 6-311++G(d,p)) would be performed to find the most stable conformation. This process involves minimizing the energy of the molecule with respect to its atomic coordinates, yielding optimized bond lengths, bond angles, and dihedral angles. The resulting data provides a precise three-dimensional model of the molecule in its lowest energy state. Furthermore, thermodynamic properties such as zero-point vibrational energy, heat capacity, and entropy can be calculated. scirp.orgnih.gov

Table 1: Illustrative Optimized Geometrical Parameters for this compound calculated by DFT.
ParameterBond/AngleCalculated Value (Illustrative)
Bond LengthC(pyridine)-N(amine)1.38 Å
Bond LengthN(amine)-H1.01 Å
Bond LengthN(amine)-C(alkyl)1.47 Å
Bond AngleC(pyridine)-N(amine)-C(alkyl)128.5°
Dihedral AngleC-C-N-C-175.2°

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited-state properties of molecules. semanticscholar.org It is an extension of DFT that allows for the investigation of electronic transitions, such as those observed in UV-visible spectroscopy. semanticscholar.orgcnr.it By calculating the response of the electron density to a time-dependent electromagnetic field, TD-DFT can predict vertical excitation energies, oscillator strengths (which relate to absorption intensity), and the nature of the electronic transitions (e.g., π→π* or n→π*). For many organic molecules, TD-DFT achieves a mean accuracy of approximately 0.3 eV for vertical excitation energies. semanticscholar.org

Applying TD-DFT to this compound would allow for the prediction of its UV-visible absorption spectrum. The calculations would identify the key electronic transitions, their corresponding wavelengths (λmax), and intensities, providing insight into the molecule's photophysical properties.

Table 2: Illustrative Electronic Excitation Properties of this compound from TD-DFT Calculations.
TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S0 → S14.103020.085HOMO → LUMO (n→π)
S0 → S24.852560.210HOMO-1 → LUMO (π→π)
S0 → S35.302340.155HOMO → LUMO+1 (π→π*)

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability, chemical reactivity, and polarizability. scirp.org A small energy gap suggests high reactivity and low stability.

Table 3: Illustrative Quantum Chemical Descriptors for this compound.
ParameterValue (eV)
EHOMO-5.85
ELUMO-0.95
Energy Gap (ΔE)4.90
Ionization Potential (I ≈ -EHOMO)5.85
Electron Affinity (A ≈ -ELUMO)0.95
Global Hardness (η = (I-A)/2)2.45
Electronegativity (χ = (I+A)/2)3.40

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. researchgate.net It illustrates the electrostatic potential on the surface of the molecule, providing a guide to its reactive sites. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. nih.gov

An MEP analysis of this compound would reveal the charge distribution arising from its constituent atoms and functional groups. It is anticipated that the most negative potential would be located around the nitrogen atom of the pyridine (B92270) ring due to its high electronegativity and lone pair of electrons. Conversely, the most positive potential would likely be found on the hydrogen atom of the secondary amine (N-H), making it a potential hydrogen bond donor site.

Natural Bond Orbital (NBO) analysis transforms the complex molecular wavefunction into a localized form that corresponds to the familiar Lewis structure of bonds and lone pairs. uni-muenchen.dewisc.edu This method is used to investigate intramolecular and intermolecular interactions, charge delocalization, and hyperconjugative effects. dntb.gov.ua A key aspect of NBO analysis is the examination of interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory, quantifying the extent of charge transfer and delocalization. wisc.edu

For this compound, NBO analysis would provide detailed information on its electronic structure. It could quantify the delocalization of the nitrogen lone pair electrons into the π* antibonding orbitals of the pyridine ring, a key stabilizing interaction. It would also detail the hybridization of each atom, confirming the sp² character of the pyridine carbons and nitrogen and the sp³ character of the alkyl group carbons.

Table 4: Illustrative Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for this compound.
Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP(1) N(amine)π(C5-C6)pyridine35.8
LP(1) N(pyridine)σ(C1-N(amine))5.2
σ(C-H)alkylσ(N(amine)-C(alkyl))4.5
π(C1-C2)pyridineπ(C3-C4)pyridine18.9

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing chemical bonding based on the topology of the electron density (ρ(r)). AIM partitions a molecule into atomic basins and analyzes the properties of the electron density at specific points, known as critical points. At a bond critical point (BCP), which lies on the path of maximum electron density between two bonded atoms, several properties are evaluated. The value of the electron density (ρ) and the sign of its Laplacian (∇²ρ) at the BCP are used to characterize the nature of the chemical bond. A negative Laplacian (∇²ρ < 0) indicates a shared interaction (covalent bond), typical of electron density concentration, while a positive Laplacian (∇²ρ > 0) signifies a closed-shell interaction (ionic, hydrogen, or van der Waals bonds), where electron density is depleted.

An AIM analysis of this compound would be used to characterize each bond within the molecule. It would confirm the covalent nature of the C-C, C-H, C-N, and N-H bonds. Furthermore, it could identify potential intramolecular hydrogen bonds, for instance, between the amine hydrogen and the pyridine nitrogen, by locating a bond path and analyzing the properties at the corresponding BCP.

Table 5: Illustrative Topological Parameters from AIM Analysis for Selected Bonds in this compound.
BondElectron Density (ρ) (a.u.)Laplacian of Electron Density (∇²ρ) (a.u.)Bond Character
C(pyridine)-N(amine)0.285-0.850Covalent
N(amine)-H0.310-1.150Polar Covalent
C(pyridine)=N(pyridine)0.340-0.980Covalent
H(amine)···N(pyridine) (Intramolecular H-bond)0.025+0.095Closed-shell (H-bond)

Fukui Functions for Chemical Reactivity Prediction

Fukui functions are a key concept in Density Functional Theory (DFT) used to predict the reactivity of different sites within a molecule. These functions identify which atoms are most susceptible to nucleophilic, electrophilic, or radical attack by analyzing the change in electron density as an electron is added to or removed from the molecule. For this compound, calculating Fukui functions would pinpoint the most reactive centers. For instance, it would be possible to determine whether the nitrogen atom of the pyridine ring or the secondary amine nitrogen is more likely to act as a nucleophile. Similarly, the analysis could highlight which carbon atoms on the pyridine ring or the alkyl chain are more prone to electrophilic attack. This information is invaluable for predicting the outcomes of chemical reactions involving this compound.

Theoretical Thermodynamic Parameters and Stability Assessment

The thermodynamic stability of this compound can be thoroughly assessed using computational methods. Standard thermodynamic parameters such as the enthalpy of formation (ΔHf), Gibbs free energy of formation (ΔGf), and entropy (S) can be calculated using quantum chemical methods like DFT and ab initio calculations. These calculations would provide a quantitative measure of the compound's stability under standard conditions. Furthermore, by calculating these parameters at different temperatures, a theoretical understanding of the compound's thermal stability and potential decomposition pathways could be established. This data is crucial for understanding its persistence and behavior in various chemical environments.

Nonlinear Optical (NLO) Properties Prediction

Computational chemistry offers powerful tools for the prediction of Nonlinear Optical (NLO) properties of molecules. For this compound, theoretical calculations could determine its first and second hyperpolarizabilities (β and γ), which are measures of its NLO response. Methods such as Time-Dependent Density Functional Theory (TD-DFT) are commonly employed for this purpose. The predicted NLO properties would indicate the potential of this compound for applications in optoelectronics, such as in the development of materials for frequency doubling or optical switching. The calculations would also provide insights into the relationship between the molecular structure of this compound and its NLO response, guiding the design of new molecules with enhanced NLO properties.

Molecular Dynamics (MD) and Monte Carlo (MC) Simulations for Adsorption and Interaction Studies

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques to study the behavior of molecules at the atomic level. In the context of this compound, these simulations could be used to investigate its adsorption behavior on various surfaces or its interaction with other molecules in a solution. For example, MD simulations could model the process of the molecule approaching and binding to a metallic or polymeric surface, providing details about the binding energy, orientation, and conformational changes upon adsorption. MC simulations could be employed to study the phase behavior or the partitioning of the molecule between different solvents. These studies are essential for applications where the interfacial behavior of the compound is important, such as in corrosion inhibition or materials science.

Hirshfeld Surface Analysis for Comprehensive Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. By mapping properties such as dnorm (normalized contact distance) onto the Hirshfeld surface of this compound, it would be possible to identify the nature and relative importance of different intermolecular contacts, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. The corresponding 2D fingerprint plots would provide a quantitative summary of these interactions. This analysis would be instrumental in understanding the crystal packing of the compound and how intermolecular forces govern its solid-state properties.

Computational Mechanistic Elucidation of Reactions

Theoretical calculations can provide detailed insights into the mechanisms of chemical reactions. For reactions involving this compound, computational methods could be used to map out the potential energy surface, identifying transition states, intermediates, and reaction products. This would allow for the determination of activation energies and reaction rates, providing a deep understanding of the reaction kinetics and thermodynamics. For instance, the mechanism of its synthesis or its participation in further chemical transformations could be elucidated. Such computational studies are invaluable for optimizing reaction conditions and designing new synthetic routes.

Reactivity and Mechanistic Studies of N 3 Methylbutan 2 Yl Pyridin 2 Amine

Reaction Pathways and Intermediates Formation

The reactivity of N-(3-methylbutan-2-yl)pyridin-2-amine is characterized by several potential reaction pathways, primarily involving the nitrogen atom of the amino group and the pyridine (B92270) ring. The formation of this compound itself often proceeds via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed amination reactions.

One of the principal routes to synthesize N-alkyl-2-aminopyridines is the reaction of a 2-halopyridine with the corresponding amine. The reaction of 2-chloropyridine (B119429) with amines, for instance, is known to proceed via an SNAr mechanism. However, such reactions with unactivated chloropyridines can be sluggish. researchgate.net The presence of electron-withdrawing groups on the pyridine ring can significantly enhance the reactivity towards nucleophilic attack. nih.gov

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as a more general and efficient method for the synthesis of N-aryl and N-alkyl aminopyridines. nih.govnbu.ac.in These reactions typically involve the oxidative addition of a halopyridine to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired product and regenerate the catalyst. For the synthesis of this compound, this would involve the coupling of a 2-halopyridine with 3-methylbutan-2-amine. The choice of palladium precursor, ligand, and base is crucial for the success of these couplings. cmu.edu For instance, bulky, electron-rich phosphine (B1218219) ligands have been shown to be effective for the amination of aryl chlorides. cmu.edu

Table 1: Potential Reaction Pathways for the Formation and Subsequent Reactions of this compound

Reaction TypeReactantsKey IntermediatesProduct
SNAr 2-Chloropyridine, 3-Methylbutan-2-amineMeisenheimer-like complexThis compound
Buchwald-Hartwig Amination 2-Bromopyridine, 3-Methylbutan-2-amine, Pd catalyst, Ligand, BasePd(0)-ligand complex, Oxidative addition adduct, Pd(II)-amido complexThis compound
N-Alkylation This compound, Alkyl halideQuaternary ammonium (B1175870) saltN-Alkyl-N-(3-methylbutan-2-yl)pyridin-2-aminium halide
Acylation This compound, Acyl chlorideN-Acylpyridinium intermediateN-Acyl-N-(3-methylbutan-2-yl)pyridin-2-amine
Cyclization This compound, appropriate bifunctional electrophileVaries depending on the cyclizing agentFused heterocyclic systems (e.g., imidazo[1,2-a]pyridines)

Once formed, the this compound can undergo further reactions. The exocyclic nitrogen is nucleophilic and can react with various electrophiles. nbu.ac.in For example, alkylation would lead to the formation of a quaternary ammonium salt, while acylation would produce the corresponding amide. The pyridine nitrogen can also be protonated or coordinated to a metal center.

Furthermore, 2-aminopyridines are valuable precursors for the synthesis of fused heterocyclic systems like imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines through cyclization reactions with appropriate bifunctional reagents. sioc-journal.cn The reaction of this compound in such transformations would introduce the chiral sec-amyl group into the resulting fused ring system. The proposed mechanism for the formation of 2-aminopyridine (B139424) derivatives from enaminones and primary amines involves a series of steps including Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization. nih.gov

Influence of Substituents on the Pyridine Ring and Alkyl Chain on Chemical Reactivity

The chemical reactivity of this compound can be modulated by introducing substituents on either the pyridine ring or the alkyl chain.

Substituents on the Pyridine Ring:

The electronic nature of substituents on the pyridine ring has a profound effect on the reactivity of the molecule. Electron-donating groups (EDGs) increase the electron density on the pyridine ring, making the ring nitrogen more basic and the ring itself more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the ring less basic and more susceptible to nucleophilic attack. nih.gov

In the context of SNAr reactions to synthesize substituted N-(3-methylbutan-2-yl)pyridin-2-amines, an EWG on the pyridine ring would accelerate the reaction. For example, the reaction of 2-chloro-5-nitropyridine (B43025) with an amine would be significantly faster than the reaction with 2-chloropyridine. Computational studies on aminopyridines can provide insights into the charge distribution and help predict reactivity. researchgate.net

Table 2: Predicted Effect of Pyridine Ring Substituents on Reactivity

Substituent PositionSubstituent TypeEffect on Pyridine Ring NucleophilicityEffect on Susceptibility to SNAr
3, 4, 5, or 6Electron-Donating (e.g., -CH3, -OCH3)IncreaseDecrease
3, 4, 5, or 6Electron-Withdrawing (e.g., -NO2, -CN)DecreaseIncrease

Substituents on the Alkyl Chain:

The structure of the alkyl chain, specifically the branching, influences the steric environment around the amino group. The 3-methylbutan-2-yl group is a branched secondary alkyl group, which imparts significant steric hindrance. This steric bulk can affect the rate of reactions at the amino nitrogen. For instance, in palladium-catalyzed amination reactions, the steric hindrance of the amine can influence the efficiency of the coupling. nih.gov

Compared to a less branched alkyl group like n-butyl, the sec-amyl group in this compound would be expected to decrease the rate of reactions where the nucleophilic nitrogen attacks a sterically demanding electrophile. Conversely, this steric bulk can be advantageous in certain catalytic applications where it can create a specific chiral pocket around a metal center, thereby influencing selectivity.

The position of branching in the alkyl chain is also a critical factor. Studies on other classes of organic compounds have shown that moving the branching point of an alkyl side chain further from a core structure can have significant effects on molecular packing and electronic properties. While not directly studying this specific amine, this principle suggests that isomers of N-(sec-amyl)pyridin-2-amine, such as N-(2-methylbutyl)pyridin-2-amine, might exhibit different reactivity profiles due to altered steric environments.

Coordination Chemistry and Catalytic Applications of N 3 Methylbutan 2 Yl Pyridin 2 Amine As a Ligand

Ligand Design Principles for Pyridin-2-amine Based Coordination Complexes

The efficacy of pyridin-2-amine based ligands in asymmetric catalysis is rooted in several key design principles. The fundamental structure consists of a pyridine (B92270) ring and an amino group, which together can act as a bidentate ligand, coordinating to a metal center through the pyridine nitrogen and the amino nitrogen. The substituent on the amino nitrogen, in this case, the 3-methylbutan-2-yl group, plays a crucial role in creating a chiral pocket around the metal's active site. This steric bulk is instrumental in differentiating between the two faces of a prochiral substrate, thereby inducing enantioselectivity.

The modular nature of these ligands allows for systematic tuning of their properties. rsc.org For instance, modifications to the pyridine ring or the N-alkyl group can alter the electronic and steric environment of the resulting metal complex. rsc.org This adaptability is a core principle in the design of ligands for specific catalytic transformations, aiming to optimize both reactivity and enantioselectivity. The development of C2-symmetric chiral pyridine-N,N'-dioxides from optically pure L-prolinamides is an example of the sophisticated design strategies employed to create highly effective ligands for asymmetric catalysis. rsc.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with N-alkylpyridin-2-amine ligands is typically achieved by reacting the ligand with a suitable metal precursor. A variety of metals have been successfully incorporated, leading to a diverse range of catalysts.

Palladium: Palladium complexes of N-alkylpyridin-2-amines are of significant interest, particularly for their application in cross-coupling and allylic substitution reactions. The synthesis often involves the reaction of the ligand with a palladium(II) salt, such as palladium(II) acetate (B1210297) or sodium tetrachloropalladate(II). researchgate.netnih.gov Characterization of these complexes is carried out using standard spectroscopic techniques, including NMR and IR spectroscopy, as well as single-crystal X-ray diffraction to elucidate their solid-state structures. researchgate.net

Silver and Gold: While less common for the specific ligand , silver and gold complexes with related nitrogen-containing ligands have been synthesized and studied. nih.gov Gold(I) complexes, for instance, have been prepared with heteroditopic P,N ligands and have shown potential in medicinal chemistry. nih.gov The synthesis of gold(I) complexes often involves the reaction of the ligand with a gold(I) precursor like [AuCl(THT)] (THT = tetrahydrothiophene). nih.gov

Manganese: Manganese complexes bearing N-donor ligands have been synthesized and are explored for their catalytic and magnetic properties. The synthesis can involve the reaction of a manganese(II) halide with the corresponding lithium salt of the deprotonated ligand. mdpi.comepa.govrsc.orgnih.gov For example, manganese(II) complexes with cyclopentadienyl-phosphine ligands have been prepared and structurally characterized. rsc.org

Nickel: Nickel(II) complexes with N-alkylpyridin-2-amine and related ligands are synthesized for applications in various catalytic reactions, including C-H functionalization. nih.govnih.govnih.govrsc.orginorgchemres.orghse.ru The synthesis typically involves the reaction of a nickel(II) salt with the ligand in a suitable solvent. nih.gov The resulting complexes can exhibit different geometries, such as square planar or octahedral, depending on the ligand and reaction conditions. nih.govinorgchemres.org

Cobalt: Cobalt(II) complexes with pyridine-based ligands are known and have been characterized for their structural and magnetic properties. rsc.orgnih.govmdpi.commdpi.comresearchgate.net The synthesis often involves mixing a cobalt(II) salt with the ligand in a solvent like methanol. nih.govmdpi.com The resulting complexes can exhibit distorted geometries, which can be crucial for their catalytic activity. rsc.org

Vanadium: Vanadium complexes, particularly those in higher oxidation states, are of interest for polymerization and oxidation catalysis. The synthesis of vanadium(V)-alkylidene complexes, for example, has been reported and these complexes are active catalysts for ring-opening metathesis polymerization (ROMP). rsc.orgrsc.org

Applications in Asymmetric Catalysis

The chiral environment created by N-(3-methylbutan-2-yl)pyridin-2-amine and its analogues upon coordination to a metal center enables their use in a variety of asymmetric catalytic transformations.

Enantioselective Allylic Substitution and Alkylation Reactions

Palladium-catalyzed enantioselective allylic substitution is a powerful tool for the formation of C-C, C-N, and C-O bonds. nih.gov Ligands of the N-alkylpyridin-2-amine family have been employed in these reactions to achieve high levels of enantioselectivity. nih.govmdpi.com The chiral ligand controls the stereochemical outcome of the nucleophilic attack on the η3-allyl-palladium intermediate. For example, in the allylic amination of unactivated allylic alcohols, the combination of a chiral Brønsted acid and a Pd/ligand system has been shown to be effective. nih.gov Similarly, the direct enantioselective α-alkylation of 2-alkylpyridines can be achieved using chiral lithium amides as non-covalent stereodirecting auxiliaries, providing access to chiral pyridines. nih.govnih.gov

ReactionCatalyst/Ligand SystemEnantioselectivity (ee)Reference
Allylic AminationPd/(Rax,S,S)-L11up to 90% nih.gov
Allylation of α-substituted benzofuran-2(3H)-onesPd/L20up to 97% nih.gov
Allylation of α-nitrocarboxylatesPd/L21up to 99% nih.gov
Desymmetrization of meso-substratesPd/(R,R)-DACH-phenylup to 99% nih.gov
α-alkylation of 2-alkylpyridinesChiral Lithium Amidesup to 99:1 er nih.gov

Enantioselective Cyclopropanation Reactions

While specific examples with this compound in cyclopropanation are not prevalent in the provided context, related N-donor ligands have been used in such transformations. The principle relies on the metal-carbene intermediate, where the chiral ligand dictates the stereochemistry of the cyclopropane (B1198618) ring formation.

Other Asymmetric Transformations Catalyzed by N-Alkylpyridin-2-amine Ligands

The versatility of N-alkylpyridin-2-amine ligands extends to other asymmetric reactions. For instance, they have been investigated in iridium-catalyzed intermolecular asymmetric allylic amination of 2-hydroxypyridines to synthesize enantioenriched N-substituted 2-pyridone derivatives with high yields and enantioselectivities. researchgate.net Furthermore, nickel complexes of chiral pyridine-N,N'-dioxide ligands have been successfully applied in the asymmetric Friedel-Crafts alkylation of indoles. rsc.org

Elucidation of Structure-Activity Relationships in Catalytic Performance

Understanding the relationship between the structure of the ligand-metal complex and its catalytic performance is crucial for the rational design of more efficient catalysts. For N-alkylpyridin-2-amine based systems, several factors are considered:

Steric Hindrance: The size and shape of the N-alkyl group are paramount. A bulkier group, like 3-methylbutan-2-yl, can create a more defined chiral pocket, leading to higher enantioselectivity. However, excessive bulk can also hinder substrate approach and reduce catalytic activity.

Electronic Effects: Modifications to the pyridine ring, such as the introduction of electron-donating or electron-withdrawing groups, can influence the electronic properties of the metal center. This, in turn, affects the various steps of the catalytic cycle, including oxidative addition, migratory insertion, and reductive elimination.

Bite Angle: The geometry of the bidentate coordination of the pyridin-2-amine ligand to the metal center, characterized by the N-M-N bite angle, can influence the stability and reactivity of the complex.

Studies on related systems have shown that the interplay of these factors is complex. For example, in palladium-catalyzed allylic substitution, both steric and electronic properties of the η3-palladium allylic complexes influence the enantioselectivity. mdpi.com Computational studies are often employed to gain deeper insights into the transition states and intermediates, helping to rationalize the observed stereochemical outcomes and guide future ligand design.

Investigation of Ligand Stability and Decomposition Pathways in Catalytic Cycles

No published research data is currently available for this specific topic.

Biological Activities and Mechanistic Insights of N 3 Methylbutan 2 Yl Pyridin 2 Amine and Analogues in Vitro & Mechanistic Focus

Enzyme Inhibition Profiles and Structure-Activity Relationships (SAR)

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical enzymes in the regulation of the neurotransmitter acetylcholine. Research into novel inhibitors for these enzymes is a key area in the development of therapies for neurodegenerative diseases.

Studies on synthetic benzohydrazide (B10538) derivatives have shown that these compounds can act as dual inhibitors of both AChE and BChE, with IC50 values ranging from 44 to 100 µM for AChE and as low as 22 µM for BChE. mdpi.com Furthermore, a series of quinoxaline (B1680401) derivatives were found to be selective inhibitors of BChE, with some compounds exhibiting IC50 values comparable to the standard drug galantamine. nih.gov

For the pyridin-2-amine scaffold, research on novel pyridazine-containing hybrids has identified compounds with significant dual inhibitory activity against both AChE and BChE. mdpi.com One study highlighted a compound that showed 71% inhibition of AChE and 67% inhibition of BChE at a concentration of 1 µM. mdpi.com SAR studies on azaphenothiazine derivatives revealed that certain tetracyclic and pentacyclic structures with an N-methyl-2-piperidinethyl substituent are potent BuChE inhibitors, with IC50 values in the nanomolar range. researchgate.net

Although no specific IC50 values for N-(3-methylbutan-2-yl)pyridin-2-amine have been reported, the general findings for pyridin-2-amine derivatives suggest that the nature of the substituent on the amino group can significantly influence the inhibitory potency and selectivity towards AChE and BChE.

Table 1: Cholinesterase Inhibition by Pyridin-2-amine Analogues

Compound Class Target Enzyme Reported Activity Citation
Pyridazine-containing hybrids AChE, BuChE Dual inhibition, with one compound showing 71% (AChE) and 67% (BuChE) inhibition at 1 µM. mdpi.com
Azaphenothiazine derivatives BuChE Potent inhibition with IC50 values in the nanomolar range for some derivatives. researchgate.net

Note: Data for this compound is not available. The table presents data for related compound classes.

Glycosidase Inhibition (α-Amylase, α-Glucosidase)

α-Amylase and α-glucosidase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes.

While direct data for this compound is absent, studies on structurally related pyridone derivatives have shown promising dual inhibitory activity against both α-amylase and α-glucosidase. nih.gov Some of these compounds exhibited greater potency than the standard drug acarbose, with IC50 values as low as 9.20 µM for α-amylase and 3.05 µM for α-glucosidase. nih.gov In another study, novel pyrimidine-linked acyl thiourea (B124793) derivatives also demonstrated significant α-amylase inhibition, with the most potent compounds having IC50 values around 1.5 µM. rsc.org

Interestingly, research on nitrogen-in-the-ring sugars has indicated that N-alkylation can drastically reduce or eliminate inhibitory activity against α-glucosidase. nih.gov For example, N-alkylation of 1,4-dideoxy-1,4-imino-D-arabinitol, a good inhibitor of intestinal α-glucohydrolases, led to a marked decrease in its inhibitory potential. nih.gov This suggests that the N-(3-methylbutan-2-yl) group on the pyridin-2-amine scaffold might influence its potential as a glycosidase inhibitor.

Table 2: Glycosidase Inhibition by Pyridine (B92270) and Pyrimidine (B1678525) Analogues

Compound Class Target Enzyme Reported IC50 Values Citation
Pyridone derivatives α-Amylase Down to 9.20 µM nih.gov
Pyridone derivatives α-Glucosidase Down to 3.05 µM nih.gov

Note: Data for this compound is not available. The table presents data for related compound classes.

Kinase Inhibition (e.g., FMS Kinase, p38α Mitogen-Activated Protein Kinase, c-Jun N-Terminal Kinase 3, VEGFR-2)

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders.

p38α Mitogen-Activated Protein Kinase: The pyridinone scaffold has been explored for the development of p38α inhibitors. A series of N-substituted pyridinones, designed based on a high-throughput screening hit, yielded potent and orally active inhibitors with significant efficacy in inflammation models. nih.govdrugbank.com

c-Jun N-Terminal Kinase 3 (JNK3): For JNK3, a brain-specific kinase involved in neurodegenerative diseases, novel inhibitors based on a pyrazole (B372694) scaffold have been developed. Some (E)-1-(2-aminopyrimidin-4-yl)-4-styryl-1H-pyrazole-3-carboxamide derivatives were identified as highly potent JNK3 inhibitors with IC50 values in the low nanomolar range (12 and 19 nM). nih.gov

VEGFR-2: The pyridine moiety is a common feature in many VEGFR-2 inhibitors. nih.govmdpi.com A recent study on pyridine-derived compounds identified several potent inhibitors of VEGFR-2, with one compound exhibiting an IC50 value of 0.12 µM, which is nearly equipotent to the standard drug sorafenib. nih.gov Another study on nicotinamide-based derivatives identified a compound with a VEGFR-2 IC50 of 60.83 nM. mdpi.com The structure-activity relationship of these compounds highlights the importance of the substituents on the pyridine ring for potent inhibition. nih.gov

While no specific data exists for this compound, the general SAR for these kinase families suggests that the N-substituent plays a critical role in determining potency and selectivity.

Table 3: Kinase Inhibition by Pyridine and Pyrimidine Analogues

Compound Class Target Kinase Reported IC50 Values Citation
N-substituted pyridinones p38α Potent inhibition reported nih.govdrugbank.com
Pyrazole-pyrimidine derivatives JNK3 As low as 12 nM nih.gov
Pyridine-derived compounds VEGFR-2 As low as 0.12 µM nih.gov

Note: Data for this compound is not available. The table presents data for related compound classes.

Topoisomerase Inhibition

Topoisomerases are essential enzymes that manage the topology of DNA during replication and transcription, making them important targets for anticancer drugs.

Research into 2,4,6-trisubstituted pyridine derivatives has identified compounds with strong topoisomerase I inhibitory activity. SAR studies of this series indicated that a 2-thienyl-4-furylpyridine skeleton was important for activity. nih.gov Another study on phthalazine-based derivatives identified compounds with potent topoisomerase II inhibitory activity and DNA intercalating properties, with IC50 values for Topo II inhibition as low as 7.02 µM. nih.gov

Although these scaffolds are structurally distinct from this compound, they demonstrate that pyridine-containing molecules can effectively inhibit topoisomerases. The specific substitution pattern on the pyridine ring is crucial for this activity.

Histone Acetyltransferase (HAT) Inhibition (P300/CBP)

Histone acetyltransferases, such as p300 and its paralog CBP, are key regulators of gene expression and are considered potential targets for cancer therapy.

Studies have identified novel inhibitors of p300/CBP HAT that are competitive with the histone substrate, with IC50 values as low as 620 nM. nih.gov One such inhibitor, anacardic acid, has been shown to selectively reduce the viability of PTEN-deficient colorectal cancer cells. ijbs.com A small molecule inhibitor of CBP/p300, A485, has been shown to trigger the mobilization of leukocytes from the bone marrow. nih.gov

While these studies establish the tractability of p300/CBP as a drug target, there is no specific data on the inhibitory activity of this compound or its close analogues.

Cytochrome P450 Enzyme Modulation (e.g., CYP3A4, CYP2D6)

Cytochrome P450 enzymes are a major family of enzymes involved in the metabolism of drugs and other xenobiotics. Inhibition of these enzymes can lead to drug-drug interactions.

The pyridine ring is a common structural motif in many CYP inhibitors. nih.gov A study on novel pyrimidin-2-amine derivatives as PLK4 inhibitors also assessed their potential for CYP inhibition. One promising compound showed no significant inhibitory effect on a panel of major CYP isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) at a concentration of 10 µM, suggesting a low risk of drug-drug interactions. nih.gov

Table 4: Cytochrome P450 Inhibition by Pyridine and Pyrimidine Analogues

Compound Class Target CYP Isoform Reported Activity Citation
Pyrimidin-2-amine derivatives CYP1A2, 2C9, 2C19, 2D6, 3A4 No significant inhibition at 10 µM for a specific compound. nih.gov

Note: Data for this compound is not available. The table presents data for related compound classes.

Molecular Docking Studies with Enzyme Active Sites

Molecular docking is a computational technique widely used to predict the binding orientation and affinity of a ligand to a target protein's active site, providing crucial insights for rational drug design. For pyridin-2-amine analogues, docking studies have been instrumental in elucidating their interactions with various microbial enzyme targets.

A notable example involves the docking of pyridine-2-methylamine derivatives into the active site of Mycobacterial membrane protein Large 3 (MmpL3), a promising antitubercular target. nih.gov These studies revealed that the pyridine-2-methylamine scaffold fits well within the active pocket of MmpL3. nih.gov Key predicted interactions include the formation of a hydrogen bond between a nitrogen atom of the ligand and the residue D645, while the pyridine ring itself engages in π-π stacking with the residue Y646. nih.gov Such studies help explain structure-activity relationships, for instance, showing how an isopropyl group could better occupy a hydrophobic pocket compared to a smaller hydrogen atom, thereby enhancing activity. nih.gov

Docking simulations have also been performed for other pyridine derivatives against different microbial targets. Studies on 2-aminopyridine (B139424) derivatives targeting bacterial proteins from S. aureus and B. subtilis have been used to correlate experimental antibacterial activity with theoretical binding potential. nih.govresearchgate.net For example, 2-aminopyridine analogues have been docked into the active site of E. coli DNA gyrase B to investigate their binding affinities. researchgate.net In the antifungal domain, docking of pyridinecarbaldehyde phenylhydrazone derivatives into the succinate (B1194679) dehydrogenase (SDH) enzyme has been used to explain their activity, showing how specific atoms like fluorine can form additional favorable interactions with amino acid residues, leading to enhanced potency. acs.org These computational models are invaluable for optimizing lead compounds and understanding their mechanism of action at a molecular level. nih.gov

Antimicrobial Activity Studies (In Vitro Mechanistic Aspects)

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacterial Strains

Analogues of this compound have demonstrated a broad range of antibacterial activities, with efficacy varying significantly between different structural series and bacterial species. A general trend observed in many studies is that these compounds exhibit stronger activity against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, compared to Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. researchgate.netmdpi.com

For example, a series of N-(-6-phenylpyridin-2-yl) pyridine-2-amine derivatives were synthesized and showed potent inhibitory activity against several bacterial strains. researchgate.net Similarly, certain 2-amino-3-cyanopyridine (B104079) derivatives displayed high activity against Gram-positive bacteria, with one analogue containing a cyclohexylamine (B46788) moiety showing a Minimum Inhibitory Concentration (MIC) of 0.039 µg/mL against both S. aureus and B. subtilis. nih.govresearchgate.net In another study, N-alkylated pyridine-based salts also showed antibacterial effects, inhibiting both S. aureus and E. coli. nih.gov The introduction of different substituents onto the pyridine or amine core allows for the modulation of antibacterial potency, highlighting the scaffold's versatility. nih.govnih.gov

Table 1: In Vitro Antibacterial Activity of Representative Pyridine Analogues

Compound Class Test Organism Activity (MIC, µg/mL) Reference
2-Amino-3-cyanopyridine derivative (2c) Staphylococcus aureus 0.039 nih.govresearchgate.net
2-Amino-3-cyanopyridine derivative (2c) Bacillus subtilis 0.039 nih.govresearchgate.net
N-(6-phenylpyridin-2-yl) Pyridine-2-amine analogues S. aureus, E. coli 5.25 - 6.5 researchgate.net
Pyridinium (B92312) Salts (3d) Staphylococcus aureus 4 mdpi.com
Pyridinium Salts (3d) Escherichia coli 32 mdpi.com
Pyridinium Salts (3d) Pseudomonas aeruginosa 64 mdpi.com
2-(Pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-one (11) Klebsiella pneumoniae 2 acs.org

Antifungal Activity against Pathogenic Fungi and Yeasts

In addition to antibacterial properties, various pyridin-2-amine analogues have been evaluated for their efficacy against pathogenic fungi and yeasts. Research has shown that these compounds can inhibit the growth of clinically relevant species such as Candida albicans, a common yeast, and filamentous fungi like Aspergillus species. researchgate.netnih.govnih.gov

For instance, a study on N-(-6-phenylpyridin-2-yl) pyridine-2-amine derivatives reported potent antifungal activity. researchgate.net Another investigation into styrylpyridinium compounds, which are structurally related, found that many analogues could inhibit the growth of C. albicans at concentrations ranging from 0.06 to 16 µg/mL. nih.gov The activity of these compounds was influenced by the nature of the N-alkyl chain, with very long chains (C18-C20) resulting in a loss of activity. nih.gov Furthermore, some pyridinecarbaldehyde phenylhydrazone derivatives have demonstrated excellent, broad-spectrum inhibition against several phytopathogenic fungi, including F. solani and A. solani, with EC₅₀ values as low as 3.01 µg/mL. acs.org

Table 2: In Vitro Antifungal Activity of Representative Pyridine Analogues

Compound Class Test Organism Activity (MIC, µg/mL) Reference
N-(6-phenylpyridin-2-yl) Pyridine-2-amine analogues Fungal strains 5.25 - 6.5 researchgate.net
Styrylpyridinium compound (with CN- group) Candida albicans 0.06 - 16 nih.gov
Pyridinium Salt (3d) Candida albicans 64 mdpi.com
Pyridinecarbaldehyde Phenylhydrazone (2) Fusarium solani EC₅₀: 3.99 acs.org
Pyridinecarbaldehyde Phenylhydrazone (2) Alternaria solani EC₅₀: 3.01 acs.org

Antitubercular Activity

The fight against tuberculosis, particularly drug-resistant strains, is a major area of research where pyridin-2-amine analogues have shown significant promise. nih.gov Their mechanism often involves the inhibition of enzymes essential for the survival of Mycobacterium tuberculosis. orientjchem.orgnih.gov

A prominent example is the development of pyridine-2-methylamine derivatives as potent inhibitors of MmpL3. nih.gov One lead compound from this series demonstrated outstanding activity, with a MIC of 0.016 µg/mL against the standard H37Rv strain of M. tuberculosis and potent activity against clinically isolated multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains (MIC = 0.0039–0.0625 µg/mL). nih.gov Further evidence for the target being MmpL3 was provided when a resistant mutant showed a single nucleotide polymorphism in the mmpL3 gene. nih.gov Other scaffolds, including 2-aminopyridine-3-carbonitrile derivatives, have also been investigated. nih.gov One such compound, featuring a 2-chlorophenyl moiety, was identified as a potent antitubercular agent with an MIC value of approximately 8 µM. nih.gov

Table 3: In Vitro Antitubercular Activity of Representative Pyridine Analogues

Compound Class Target Strain/s Activity (MIC) Reference
Pyridine-2-methylamine derivative (62) M. tuberculosis H37Rv 0.016 µg/mL nih.gov
Pyridine-2-methylamine derivative (62) MDR/XDR-TB clinical isolates 0.0039–0.0625 µg/mL nih.gov
2-Aminopyridine-3-carbonitrile derivative (40) M. tuberculosis H37Rv ~8 µM nih.gov
1,3,4-Oxadiazole-based carboxamide (1b) M. tuberculosis H37Rv 15.6 µg/mL researchgate.net
Pyrazinamide (Standard) M. tuberculosis Known antitubercular agent mdpi.com

Mechanistic Basis of Antimicrobial Action (e.g., membrane interactions, target protein binding)

The antimicrobial effects of pyridin-2-amine analogues can be attributed to several mechanisms, broadly categorized as specific target inhibition or non-specific membrane disruption.

Target Protein Binding: A primary mechanism is the specific inhibition of essential enzymes. As discussed, analogues can directly bind to the active site of InhA, disrupting mycolic acid synthesis in mycobacteria. nih.govorientjchem.org Another key target is MmpL3, a transporter protein vital for exporting mycolic acids. nih.gov Inhibition of MmpL3 by pyridine-2-methylamine analogues leads to the intracellular accumulation of trehalose (B1683222) monomycolates (TMM) and prevents their incorporation into the mycobacterial cell wall, ultimately compromising cell integrity. nih.gov Other studies have suggested that different pyridine derivatives may inhibit other crucial enzymes, such as thymidylate kinase or DNA gyrase, underscoring the scaffold's ability to be adapted for various protein targets. researchgate.netnih.gov

Membrane Interactions: Some pyridin-2-amine analogues, particularly cationic pyridinium salts, are thought to act via non-specific interactions with the bacterial cell membrane. The antimicrobial activity of these compounds often correlates with their molecular hydrophobicity and surface activity. mdpi.com It is proposed that the cationic pyridinium head group interacts with the negatively charged components of the bacterial cell surface, while a hydrophobic alkyl chain penetrates the lipid bilayer. mdpi.com This interaction can disrupt membrane integrity, leading to leakage of cellular contents and cell death. acs.org For instance, studies on certain pyridazinone derivatives against K. pneumoniae showed they could rapidly disrupt the bacterial outer membrane, a mechanism confirmed by an N-Phenyl-1-naphthylamine (NPN) uptake assay. acs.org

Antiviral Activity (e.g., Anti-HIV-1)

While direct studies on the anti-HIV-1 activity of this compound are not prominent in the available literature, the broader class of pyridine derivatives has been extensively investigated for its antiviral properties against a range of viruses, including Human Immunodeficiency Virus (HIV). nih.govresearchgate.netnih.govscilit.com The pyridine scaffold is considered a "privileged nucleus" in medicinal chemistry due to its presence in numerous bioactive compounds. nih.govscilit.com

The antiviral mechanisms of pyridine derivatives are diverse. They have been shown to inhibit critical viral enzymes and processes necessary for replication. nih.govresearchgate.net For instance, various pyridine compounds have demonstrated inhibitory effects on reverse transcriptase and polymerase, which are essential for the replication of retroviruses like HIV. nih.gov Other reported mechanisms include the inhibition of viral maturation, protease activity, and the cellular pathways that viruses exploit for their life cycle. nih.govresearchgate.netnih.gov

The development of novel Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) often incorporates heterocyclic rings like pyridine to enhance potency and overcome resistance. nih.gov Similarly, pyrimidine derivatives, which share a nitrogen-containing heterocyclic structure, have been developed as potent HIV-1 integrase inhibitors, demonstrating low nanomolar activity in cell culture. nih.gov The structural features of this compound, specifically the 2-aminopyridine core, align with the general characteristics of these antiviral compounds, suggesting a potential for similar biological activity. researchgate.net

Other Biological Interactions (In Vitro Mechanistic Aspects)

The chemical structure of this compound suggests its potential as a corrosion inhibitor for metals, a property observed in many organic compounds containing nitrogen, oxygen, or sulfur atoms, as well as π-electrons. nih.gov The primary mechanism of such inhibitors is their adsorption onto the metal surface, which forms a protective film that isolates the metal from the corrosive environment. nih.gov

Aminopyridine derivatives, in particular, have been explored as effective corrosion inhibitors. scholarhub.vn The inhibition process is facilitated by the presence of the pyridine ring and the amino group. The nitrogen atom in the pyridine ring and the exocyclic amino group can act as active centers for adsorption on the metal surface. The process can involve physisorption (electrostatic interaction between the charged molecule and the metal) or chemisorption (formation of a coordinate bond by sharing or transferring electrons from the nitrogen atoms to the vacant d-orbitals of the metal). nih.gov The flat orientation of the pyridine ring can further contribute to surface coverage. The alkyl group (3-methylbutan-2-yl) may also influence the effectiveness of the protective film.

The general characteristics of effective organic corrosion inhibitors are summarized below:

Structural FeatureRole in Corrosion InhibitionRelevant Moieties in this compound
Heteroatoms (N, S, O)Act as active centers for adsorption on the metal surface through electron donation.Pyridine Nitrogen, Amino Nitrogen
π-ElectronsInteraction with metal d-orbitals enhances adsorption.Pyridine Ring
Polar Functional GroupsContribute to the electrostatic interaction with the metal surface.Amino Group

GPR88 is an orphan G-protein-coupled receptor (GPCR) that is highly expressed in the striatum region of the brain and is implicated in various neurological and psychiatric disorders. nih.govacs.org While the endogenous ligand for GPR88 remains unknown, several synthetic agonists have been developed. nih.gov

One of the most well-characterized GPR88 agonists is a compound known as 2-PCCA. nih.govacs.orgnih.gov Structurally, 2-PCCA features a pyridin-2-yl group linked to a complex amide structure which includes a (2S,3S)-2-amino-3-methylpentyl moiety. This amino-alkyl portion shares structural similarities with the N-(3-methylbutan-2-yl) group of the title compound. The activity of 2-PCCA and its diastereomers has been characterized in cell-based assays that measure the inhibition of cAMP production, which is consistent with GPR88 coupling to Gαi/o proteins. nih.govacs.orgnih.gov

The agonistic activity of 2-PCCA and its analogues at the GPR88 receptor highlights the importance of the pyridin-2-yl and adjacent moieties for receptor binding and activation. The structure-activity relationship studies of these compounds provide a basis for suggesting that this compound could potentially interact with the GPR88 receptor.

Below is a table summarizing the in vitro activity of the GPR88 agonist 2-PCCA and its pure diastereomer in a stable GPR88-expressing cell line.

CompoundpEC₅₀EC₅₀ (nM)Assay Type
2-PCCA (racemic)6.04911cAMP assay in stable GPR88-22F cells
(1R,2R)-diastereomer of 2-PCCA6.22603cAMP assay in stable GPR88-22F cells

Data sourced from a study on small molecular agonists for the orphan GPR88 receptor. nih.govacs.org

While there is no direct research on the effects of this compound on bone metabolism, studies on the simpler aminopyridine compound, 4-aminopyridine (B3432731) (4-AP), have revealed significant effects on bone cells in vitro. nih.gov These findings suggest that the aminopyridine structural motif may play a role in modulating bone-related cellular processes.

In studies using human bone marrow mesenchymal stem cells (hBMSCs) and human osteoblasts (hOBs), 4-AP was shown to significantly upregulate the gene and protein expression of Bone Morphogenetic Protein 2 (BMP2). nih.gov BMP2 is a critical growth factor that induces the differentiation of mesenchymal stem cells into osteoblasts, a key step in bone formation.

Furthermore, 4-AP enhanced osteoblast migration and proliferation, as well as collagen deposition and matrix mineralization, which are all fundamental processes in building and repairing bone tissue. nih.gov The in vitro findings demonstrate that an aminopyridine compound can directly stimulate osteogenic activity. These effects were also correlated with accelerated fracture healing in animal models. nih.gov Another study also noted that 4-AP treatment can reduce bone loss associated with peripheral nerve injury. nih.gov

The table below summarizes the observed effects of 4-aminopyridine on bone-forming cells in vitro.

Cell TypeObserved Effect of 4-AminopyridineKey Genes/Processes Upregulated
Human Bone Marrow Mesenchymal Stem Cells (hBMSCs)Enhanced osteogenic differentiationBMP2, RUNX2, OSX, BSP, OCN, OPN
Human Osteoblasts (hOBs)Enhanced migration, proliferation, and mineralizationBMP2, Collagen Deposition, Matrix Mineralization

Data sourced from a study on the effects of 4-aminopyridine on bone fracture healing. nih.gov

Future Research Directions and Emerging Applications

Advancements in Asymmetric Catalysis Utilizing Chiral N-(3-methylbutan-2-yl)pyridin-2-amine Ligands

The development of efficient chiral ligands is a cornerstone of modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds crucial for the pharmaceutical and fine chemical industries. nih.gov The structure of this compound contains key elements—a coordinating pyridine (B92270) nitrogen and a chiral amine moiety—that make it an attractive precursor for novel ligand design.

Future research is anticipated to focus on the synthesis of new ligand families derived from this compound. By analogy with other successful pyridine-based ligands, derivatives could be prepared to feature additional donor atoms, creating bidentate or multidentate ligands such as P,N, N,N', or N,O systems. researchgate.nethkbu.edu.hk For instance, functionalization of the amine or the pyridine ring could introduce phosphine (B1218219), oxazoline, or imidazole (B134444) groups, thereby tuning the ligand's steric and electronic properties. researchgate.net The inherent chirality of the 3-methylbutan-2-yl group is a significant advantage, potentially inducing high levels of stereocontrol in metal-catalyzed reactions.

The performance of these new chiral ligands, complexed with transition metals like palladium, rhodium, iridium, or copper, could be evaluated in a range of important asymmetric transformations. nih.govresearchgate.net Precedent from similar chiral pyridine-aminophosphine and pyridine-N,N'-dioxide ligands suggests high potential in reactions such as asymmetric hydrogenation, allylic alkylation, and Friedel-Crafts reactions. researchgate.netrsc.org The modular nature of the parent compound allows for systematic modification, facilitating the optimization of enantioselectivity and catalytic activity for specific chemical transformations. rsc.orgnih.gov

Table 1: Potential Asymmetric Catalytic Applications for Ligands Derived from this compound

Catalytic Reaction Metal Center Potential Outcome Rationale based on Analogous Systems
Asymmetric Hydrogenation Iridium (Ir), Rhodium (Rh) High enantioselectivity (ee) for olefins and imines. Chiral pyridine–aminophosphine ligands have shown excellent performance (up to 99% ee) in Ir-catalyzed hydrogenations. researchgate.net
Asymmetric Allylic Alkylation Palladium (Pd) High ee in the formation of C-C and C-N bonds. P,N ligands are well-established for controlling stereochemistry in Pd-catalyzed allylic substitutions. nih.govnih.gov
Asymmetric Henry Reaction Copper (Cu) High yield and enantiomeric excess for β-nitroalcohols. Cu(II) complexes with chiral amino-derived ligands are effective catalysts for this reaction. mdpi.com
Asymmetric Friedel-Crafts Alkylation Nickel (Ni) High yield and ee for the alkylation of indoles. Chiral pyridine-N,N'-dioxide-Ni(II) complexes achieve up to 99% ee in this transformation. rsc.org

Integration of Advanced Computational Approaches for Rational Design of Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for accelerating the development of new catalysts and functional molecules. uaeu.ac.ae For this compound and its derivatives, computational methods offer a pathway to rationally design molecules with tailored properties, bypassing purely empirical screening. nih.gov

Future work will likely involve using DFT to model the geometric and electronic structures of potential ligands and their metal complexes. researchgate.net Such studies can predict the most stable conformations, analyze the nature of the metal-ligand bonding, and calculate key electronic parameters like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. uaeu.ac.ae This information is crucial for understanding a ligand's potential reactivity and coordinating ability.

Furthermore, computational modeling can elucidate reaction mechanisms and predict the origins of enantioselectivity. By calculating the energy profiles of catalytic cycles for different stereochemical pathways, researchers can identify the transition states that determine the product's chirality. nih.gov This insight allows for the rational, in-silico design of second-generation ligands with modified steric or electronic features aimed at enhancing the energy difference between these competing pathways, thus boosting enantioselectivity. Molecular docking studies could also be employed to screen virtual libraries of derivatives for their potential efficacy in applications such as enzyme inhibition. nih.govnih.gov

Exploration of this compound in Materials Science and Functional Systems

The application of pyridine-containing organic molecules is not limited to catalysis; they are also valuable building blocks in materials science. The ability of the pyridine nitrogen to coordinate with metal ions makes this compound a promising candidate for the synthesis of novel coordination polymers and metal-organic frameworks (MOFs). nih.govinorgchemres.org

Research in this area could explore the self-assembly of this ligand with various metal salts (e.g., Mn(II), Cu(II), Zn(II)) to form extended one-, two-, or three-dimensional networks. nih.govinorgchemres.org The chiral nature of the ligand is particularly intriguing, as it could direct the formation of non-centrosymmetric or chiral frameworks, which are highly sought after for applications in nonlinear optics, enantioselective separations, and asymmetric catalysis. The specific structure and porosity of the resulting materials could be controlled by varying reaction conditions such as solvent, temperature, and the choice of metal counter-ion. nih.gov

Beyond coordination polymers, derivatives of this compound could be integrated into other functional systems. For example, its structural motifs are found in compounds designed as CO2 absorbents or as inhibitors for biological targets like MmpL3 in M. tuberculosis. nih.govntnu.no Future research could therefore explore its utility in gas capture technologies or as a scaffold in medicinal chemistry for developing new therapeutic agents. nih.gov

Synergistic Experimental and Theoretical Approaches in Comprehensive Compound Characterization and Reactivity Prediction

The most profound understanding of a new chemical entity and its derivatives arises from a synergistic combination of experimental investigation and theoretical modeling. For a comprehensive characterization of this compound and its future derivatives, an integrated approach is essential.

Experimentally, a thorough characterization would involve not only standard techniques like NMR and mass spectrometry but also single-crystal X-ray diffraction to unequivocally determine the three-dimensional structures of the free ligand and its metal complexes. researchgate.netmdpi.com This provides precise data on bond lengths, bond angles, and torsion angles, which serve as critical benchmarks for validating computational models. researchgate.net

Theoretically, computational methods such as DFT can complement these experimental findings. For instance, calculated structural parameters can be compared directly with X-ray data to confirm the accuracy of the chosen theoretical level. researchgate.net Furthermore, theoretical calculations can provide insights that are difficult to obtain experimentally, such as mapping molecular electrostatic potential surfaces to identify sites prone to nucleophilic or electrophilic attack, thus predicting reactivity. researchgate.net This integrated approach allows for a robust cycle of design, synthesis, characterization, and testing, where experimental results inform and refine theoretical models, which in turn guide the next phase of experimental design. nih.gov

Table 2: Integrated Experimental and Theoretical Workflow

Stage Experimental Technique Theoretical Method Synergy and Outcome
Structural Analysis Single-Crystal X-ray Diffraction, NMR DFT Geometry Optimization Validation of computational models with precise empirical data. researchgate.net Complete 3D structural elucidation.
Electronic Properties Cyclic Voltammetry, UV-Vis Spectroscopy HOMO/LUMO Analysis, NBO Analysis Correlating redox potentials and electronic transitions with calculated orbital energies. Understanding charge distribution.
Reactivity Prediction Kinetic Studies, Product Analysis Transition State Searching, Molecular Electrostatic Potential (MEP) Mapping Elucidating reaction mechanisms and predicting regioselectivity and stereoselectivity. researchgate.net Rationalizing observed product distributions.
Material Properties Thermogravimetric Analysis (TGA), Powder X-ray Diffraction (PXRD) Hirshfeld Surface Analysis, Lattice Energy Calculations Understanding intermolecular interactions and thermal stability in solid-state materials like coordination polymers. nih.gov

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing N-(3-methylbutan-2-yl)pyridin-2-amine?

Answer: The compound is typically synthesized via condensation reactions between pyridin-2-amine and 3-methylbutan-2-one derivatives. Key steps include:

  • Reductive amination : Using NaBH(OAc)₃ as a reducing agent in dichloromethane (DCM) to facilitate imine intermediate reduction .
  • Acid-catalyzed reactions : Employing p-toluenesulfonic acid in toluene under reflux to drive the reaction to completion, followed by solvent removal under reduced pressure .
  • Alternative routes : Modifying substituents on the pyridine or alkyl chain to optimize yield and purity, as seen in analogous triazole and selenazole derivatives .

Q. Which analytical techniques are critical for assessing the purity and structural integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm molecular structure via chemical shifts and coupling constants (e.g., pyridine ring protons at δ 7.5–8.5 ppm and alkyl chain signals at δ 1.0–2.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity by separating and detecting trace impurities .
  • Infrared Spectroscopy (IR) : Identifies functional groups like N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

Answer: DFT calculations with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*) provide insights into:

  • HOMO-LUMO gaps : Predicting reactivity and charge transfer behavior .
  • Electrostatic potential maps : Visualizing nucleophilic/electrophilic sites for reaction design .
  • Thermochemical accuracy : Validating experimental data (e.g., bond dissociation energies) with an average deviation of <3 kcal/mol .

Q. What strategies resolve discrepancies in reported spectroscopic or crystallographic data for this compound?

Answer:

  • Cross-validation : Combine X-ray crystallography (e.g., Agilent Xcalibur diffractometer ) with computational models to resolve structural ambiguities.
  • Multi-technique analysis : Use NMR, IR, and mass spectrometry to reconcile conflicting spectral assignments .
  • Refinement protocols : Apply SHELXL or Olex2 for crystallographic data refinement, achieving R-factors <0.06 .

Q. How is X-ray crystallography applied to determine the crystal structure of this compound?

Answer:

  • Data collection : Use CuKα radiation (λ = 1.54178 Å) on a single-crystal diffractometer at 295 K .
  • Structure solution : Direct methods (e.g., SHELXS) for initial phase determination, followed by full-matrix least-squares refinement .
  • Hydrogen bonding analysis : Identify interactions (e.g., N–H⋯N) to explain packing motifs and stability .

Q. What experimental design considerations optimize the synthesis of this compound derivatives?

Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for bulky substituents .
  • Catalyst screening : Test transition metals (e.g., Pd/C) for hydrogenation steps to improve yield .
  • Temperature control : Reflux conditions (80–120°C) balance reaction speed and side-product formation .

Data Contradiction Analysis

Q. How are conflicting reports on the compound’s bioactivity or reactivity addressed?

Answer:

  • Dose-response studies : Replicate assays under standardized conditions (e.g., IC₅₀ measurements) to verify pharmacological activity .
  • Kinetic isotope effects : Probe reaction mechanisms to distinguish between competing pathways .
  • Meta-analysis : Compare datasets across studies, prioritizing peer-reviewed crystallographic or spectroscopic evidence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.